molecular formula C7H8BrNO2S B13337360 (3S)-3-Amino-3-(4-bromothiophen-2-YL)propanoic acid

(3S)-3-Amino-3-(4-bromothiophen-2-YL)propanoic acid

Katalognummer: B13337360
Molekulargewicht: 250.12 g/mol
InChI-Schlüssel: NOOFILCZCFLGBV-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-Amino-3-(4-bromothiophen-2-YL)propanoic acid is a compound that features a thiophene ring substituted with a bromine atom and an amino acid side chain. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (3S)-3-Amino-3-(4-bromothiophen-2-YL)propanoic acid, typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives may utilize scalable methods such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . This method is favored for its efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Amino-3-(4-bromothiophen-2-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the bromine substituent.

    Substitution: Nucleophilic substitution reactions at the bromine site.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dehalogenated thiophene derivatives.

    Substitution: Formation of substituted thiophene derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(3S)-3-Amino-3-(4-bromothiophen-2-YL)propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3S)-3-Amino-3-(4-bromothiophen-2-YL)propanoic acid involves its interaction with specific molecular targets. The bromine substituent and the amino acid side chain play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3S)-3-Amino-3-(4-bromothiophen-2-YL)propanoic acid is unique due to its specific substitution pattern and the presence of an amino acid side chain. This structural feature may confer distinct biological activities and applications compared to other thiophene derivatives.

Eigenschaften

Molekularformel

C7H8BrNO2S

Molekulargewicht

250.12 g/mol

IUPAC-Name

(3S)-3-amino-3-(4-bromothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO2S/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H,10,11)/t5-/m0/s1

InChI-Schlüssel

NOOFILCZCFLGBV-YFKPBYRVSA-N

Isomerische SMILES

C1=C(SC=C1Br)[C@H](CC(=O)O)N

Kanonische SMILES

C1=C(SC=C1Br)C(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.